CPA inhibitor

Übersicht

Beschreibung

Carboxypeptidase A inhibitor is a compound designed to inhibit the activity of carboxypeptidase A, a well-characterized metalloprotease. Carboxypeptidase A preferentially cleaves the C-terminal amino acid residue that possesses an aromatic side chain from peptide substrates . This enzyme has been extensively studied and serves as a model for many other metalloproteases, including those of significant medicinal importance .

Vorbereitungsmethoden

Die Synthese von Carboxypeptidase-A-Inhibitor umfasst mehrere Schritte. Ein bemerkenswerter Syntheseweg beinhaltet die Herstellung von 2-Benzyl-3,4-Epoxybutansäure, die als irreversibler Inhibitor von Carboxypeptidase A konzipiert ist . Die Synthese beginnt mit optisch aktiver 2-Benzyl-2-Vinylessigsäure, die durch kinetische Auflösung des racemischen Methylesters unter Verwendung von Alpha-Chymotrypsin erhalten wird . Die Reaktionsbedingungen beinhalten die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten Stereoisomere zu erreichen, die eine inhibitorische Aktivität zeigen .

Analyse Chemischer Reaktionen

Carboxypeptidase-A-Inhibitor durchläuft verschiedene chemische Reaktionen, einschließlich kovalenter Modifikation am Carboxylat von Glu-270 im aktiven Zentrum von Carboxypeptidase A . Das Design des Inhibitors basiert auf der bekannten Topologie des aktiven Zentrums des Enzyms und seinem katalytischen Mechanismus . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen das inaktivierte Enzym mit einer kovalenten Bindung an den Inhibitor .

Wissenschaftliche Forschungsanwendungen

Vascular Research

CPA has been utilized to investigate endothelium-dependent vasorelaxation mechanisms. Studies have shown that CPA induces significant vasorelaxation in mesenteric arteries through activation of store-operated calcium entry (SOCE). This effect is mediated by endothelial hyperpolarization and is crucial for understanding vascular function under pathological conditions such as colitis .

Cardiac Function Studies

In cardiac physiology, CPA serves as a valuable tool to elucidate the role of SERCA in cardiac contractility. Research indicates that CPA's inhibition of SERCA leads to impaired contraction-relaxation cycles in cardiac tissues, highlighting its potential implications in heart failure where SERCA expression is reduced .

- Case Study : In guinea pig cardiac tissue, CPA was shown to selectively inhibit SERCA without affecting the sodium-calcium exchanger, emphasizing its specificity and utility in cardiac research .

Smooth Muscle Excitability

CPA has been shown to enhance excitability in smooth muscle tissues. In studies involving ileal longitudinal smooth muscle strips, CPA increased spontaneous electrical activity and contractile responses through enhanced calcium influx via voltage-dependent calcium channels . This property makes CPA a useful agent for studying gastrointestinal motility disorders.

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Vascular Research | Induces vasorelaxation via SOCE activation | Significant vasorelaxation observed in mesenteric arteries |

| Cardiac Function | Inhibits SERCA leading to altered contractility | Impaired contraction-relaxation cycles in heart failure models |

| Smooth Muscle Excitability | Enhances calcium influx and electrical activity | Increased spontaneous contractions in ileal smooth muscle |

Wirkmechanismus

The mechanism of action of carboxypeptidase A inhibitor involves the covalent modification of the enzyme’s active site. The inhibitor interacts with the zinc ion present at the active site, which plays a dual role in binding the substrate and activating the scissile peptide bond . The inhibitor’s design allows it to form a covalent bond with the carboxylate of Glu-270, effectively inactivating the enzyme .

Vergleich Mit ähnlichen Verbindungen

Carboxypeptidase-A-Inhibitor kann mit anderen Inhibitoren verglichen werden, die für Metalloproteasen entwickelt wurden. Eine solche Verbindung ist 2-Benzyl-3,4-Epoxybutansäure, die eine ähnliche inhibitorische Aktivität zeigt . die Spezifität und Effizienz von Carboxypeptidase-A-Inhibitor bei der Inaktivierung des Enzyms machen ihn einzigartig . Andere ähnliche Verbindungen umfassen Inhibitoren, die für Angiotensin-Converting-Enzym und Enkephalinase entwickelt wurden, die strukturelle und funktionelle Ähnlichkeiten mit Carboxypeptidase A aufweisen .

Biologische Aktivität

Cyclopiazonic acid (CPA) is a mycotoxin derived from fungi such as Aspergillus and Penicillium, recognized primarily for its role as a selective inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA). This compound has been extensively studied for its biological activity, particularly regarding calcium transport and intracellular calcium dynamics in various tissues. This article will explore the biological activity of CPA, supported by data tables, case studies, and detailed research findings.

CPA functions by inhibiting the SERCA pump, which is crucial for calcium ion transport into the sarcoplasmic reticulum. By blocking this pump, CPA disrupts calcium homeostasis within cells, leading to increased intracellular calcium concentrations. This mechanism is particularly relevant in muscle tissues where calcium plays a vital role in contraction and relaxation cycles.

Key Findings:

- Inhibition of Ca²⁺-ATPase : CPA inhibits the Ca²⁺-stimulated ATPase activity with IC₅₀ values ranging from 0.2 µM to 1.0 µM depending on ATP presence .

- Specificity : CPA selectively inhibits SERCA without affecting other ATPases such as Na⁺-Ca²⁺ exchangers or H⁺-K⁺ ATPases .

Effects on Calcium Dynamics

Research indicates that CPA significantly alters intracellular calcium levels in various cell types, including smooth muscle and cardiac cells.

Table 1: Effects of CPA on Intracellular Calcium Levels

Case Studies

-

Cardiac Tissue Response :

In guinea pig atrial tissue, CPA was shown to reduce developed tension and alter the contraction-relaxation cycle. The study demonstrated that CPA's effects are frequency-dependent, suggesting that higher stimulation frequencies increase reliance on SERCA activity for contractile force generation . -

Aortic Smooth Muscle :

A study involving aortic cells from DOCA-hypertensive rats revealed that CPA inhibited caffeine-induced increases in intracellular calcium levels. This indicates that CPA not only affects calcium uptake but also influences the contractile response in hypertensive conditions . -

T-cell Activation :

CPA has also been studied in the context of immune cell activation. In CD8+ T-cells, inhibition of SERCA by CPA led to sustained high intracellular calcium levels, enhancing T-cell activation as measured by IFNg production .

Research Implications

The biological activity of CPA has significant implications for understanding calcium signaling pathways in both muscle physiology and immunology. Its selective inhibition of SERCA provides a valuable tool for researchers investigating calcium-related processes.

Future Directions:

- Therapeutic Potential : Investigating the potential therapeutic applications of CPA in conditions characterized by dysregulated calcium signaling.

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which CPA alters calcium dynamics could lead to novel insights into muscle and cardiac function.

Eigenschaften

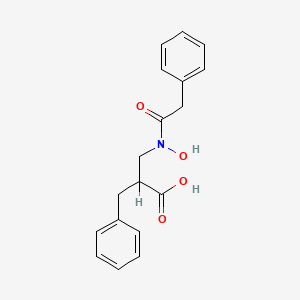

IUPAC Name |

2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(12-15-9-5-2-6-10-15)19(23)13-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16,23H,11-13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONANXDRJJIGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN(C(=O)CC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658554 | |

| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223532-02-3 | |

| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.